molecular formula C18H14BrClN2OS B15037486 1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

Cat. No.: B15037486
M. Wt: 421.7 g/mol
InChI Key: JNYWGSJFPCFVHN-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromobenzoyl and chlorophenylthio groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the pyrazole ring using 4-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the chlorophenylthio group: This can be done by reacting the intermediate with 4-chlorothiophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride could reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole would depend on its specific biological or chemical activity. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromobenzoyl and chlorophenylthio groups may enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole: Lacks the chlorophenylthio group.

    4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole: Lacks the bromobenzoyl group.

    1-(4-chlorobenzoyl)-4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazole: Has reversed positions of bromine and chlorine atoms.

Uniqueness

1-(4-bromobenzoyl)-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole is unique due to the specific combination of bromobenzoyl and chlorophenylthio groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H14BrClN2OS

Molecular Weight

421.7 g/mol

IUPAC Name

(4-bromophenyl)-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone

InChI

InChI=1S/C18H14BrClN2OS/c1-11-17(24-16-9-7-15(20)8-10-16)12(2)22(21-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3

InChI Key

JNYWGSJFPCFVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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